3-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-1-benzofuran-6-ol
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Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydrobenzofuran-6-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring system with hydroxy and methoxy substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydrobenzofuran-6-ol typically involves multi-step organic reactions. One common method starts with the reaction of benzofuran with appropriate hydroxy and methoxy reagents under controlled conditions. The process may involve:
Substitution Reactions: Introducing hydroxy and methoxy groups to the benzofuran ring.
Cyclization Reactions: Forming the dihydrobenzofuran structure through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may utilize large-scale organic synthesis techniques, including:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Purification Processes: Employing techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydrobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and nucleophiles under acidic or basic conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its possible therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydrobenzofuran-6-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory enzymes and mediators.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Used in various biological and industrial applications.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydrobenzofuran-6-ol stands out due to its unique benzofuran ring system, which imparts distinct chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
64702-08-5 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C15H14O4/c1-18-15-6-9(2-5-13(15)17)12-8-19-14-7-10(16)3-4-11(12)14/h2-7,12,16-17H,8H2,1H3 |
InChI Key |
SUGXMZGMXULSGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2COC3=C2C=CC(=C3)O)O |
Origin of Product |
United States |
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